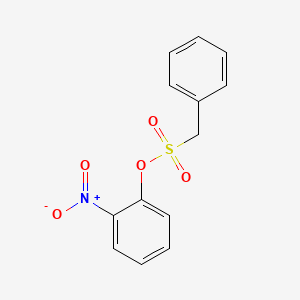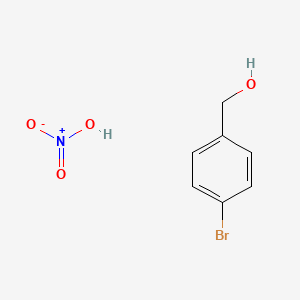
(4-Bromophenyl)methanol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methanol is an organic compound with the chemical formula C7H7BrO. It is a derivative of benzyl alcohol where a bromine atom is substituted at the para position of the phenyl ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can participate in various chemical reactions, making them valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)methanol can be synthesized through several methods. One common method involves the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields (4-Bromophenyl)methanol as the primary product .
Industrial Production Methods
Industrial production of (4-Bromophenyl)methanol often involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction: It can be reduced to (4-Bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Major Products Formed
Oxidation: (4-Bromophenyl)methanal (4-bromobenzaldehyde)
Substitution: Products vary depending on the nucleophile used.
Reduction: (4-Bromophenyl)methane
Applications De Recherche Scientifique
(4-Bromophenyl)methanol and nitric acid have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to their reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methanol involves its reactivity as a benzyl alcohol derivative. It can undergo electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the para position. Nitric acid acts as a strong oxidizing agent and can nitrate aromatic compounds through the formation of the nitronium ion (NO2+), which is the active electrophile in nitration reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: The parent compound of (4-Bromophenyl)methanol.
(4-Chlorophenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(4-Nitrophenyl)methanol: Similar structure with a nitro group instead of bromine.
Uniqueness
(4-Bromophenyl)methanol is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine atom is a good leaving group, making it suitable for substitution reactions, and its electron-withdrawing nature affects the compound’s overall reactivity .
Propriétés
Numéro CAS |
57042-07-6 |
|---|---|
Formule moléculaire |
C7H8BrNO4 |
Poids moléculaire |
250.05 g/mol |
Nom IUPAC |
(4-bromophenyl)methanol;nitric acid |
InChI |
InChI=1S/C7H7BrO.HNO3/c8-7-3-1-6(5-9)2-4-7;2-1(3)4/h1-4,9H,5H2;(H,2,3,4) |
Clé InChI |
RXOBKLJTLLCKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)Br.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


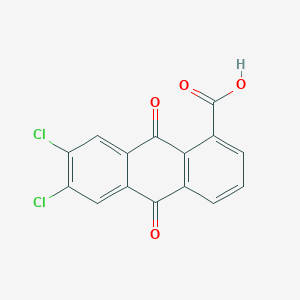
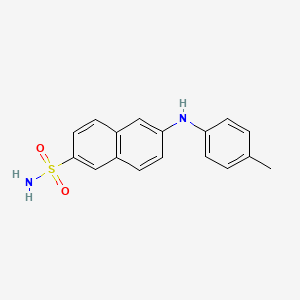
stannane](/img/structure/B14629820.png)
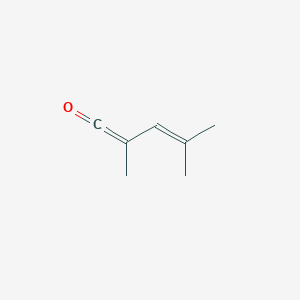
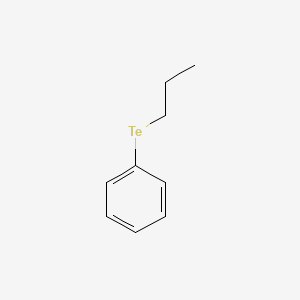
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

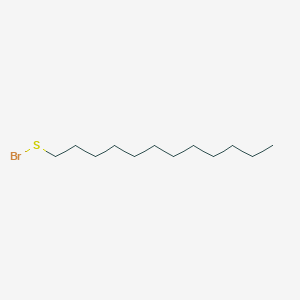
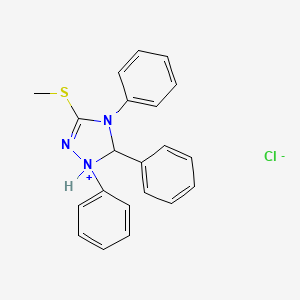
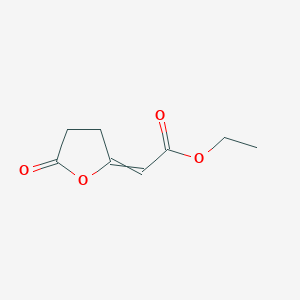
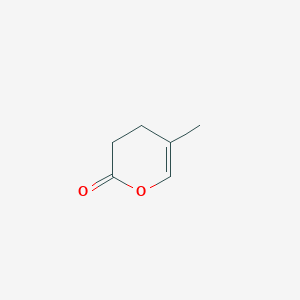

octylsulfanium bromide](/img/structure/B14629853.png)
